3-Hydroxy-4-(methoxycarbonyl)benzoic acid
CAS No.:
Cat. No.: VC13503956
Molecular Formula: C9H8O5
Molecular Weight: 196.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8O5 |
|---|---|
| Molecular Weight | 196.16 g/mol |
| IUPAC Name | 3-hydroxy-4-methoxycarbonylbenzoic acid |
| Standard InChI | InChI=1S/C9H8O5/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4,10H,1H3,(H,11,12) |
| Standard InChI Key | LOLSZOJSPKLHGO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(C=C1)C(=O)O)O |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
3-Hydroxy-4-(methoxycarbonyl)benzoic acid belongs to the class of substituted benzoic acids, distinguished by a hydroxyl group at the third position and a methoxycarbonyl group at the fourth position on the aromatic ring. Its IUPAC name, 3-hydroxy-4-methoxycarbonylbenzoic acid, reflects this substitution pattern. The compound’s canonical SMILES representation, COC(=O)C1=C(C=C(C=C1)C(=O)O)O , provides a precise depiction of its atomic connectivity.
Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 196.16 g/mol |
| CAS Number | 808123-00-4 |
| Purity (Commercial) | ≥95% |
| Synonyms | SCHEMBL1483249, ZINC95883723 |
The compound’s structure enables participation in hydrogen bonding (via hydroxyl and carboxylic acid groups) and ester-based reactivity (via the methoxycarbonyl group). These features are critical for its interactions in biological systems and synthetic applications .
Applications in Pharmaceutical and Organic Chemistry
Pharmaceutical Intermediate
The compound’s structure aligns with motifs found in antimicrobial and antioxidant agents. For instance:
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Hydroxyl groups contribute to radical-scavenging activity, a key mechanism in antioxidants.
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Methoxycarbonyl groups enhance lipophilicity, potentially improving cell membrane permeability in drug candidates.
While direct pharmacological studies are absent, its utility as a synthetic intermediate is evident. It could serve as a building block for:
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Nonsteroidal anti-inflammatory drugs (NSAIDs) via further functionalization.
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Polymerizable monomers for biomedical materials.
Organic Synthesis
The dual reactivity of the carboxylic acid and ester groups enables diverse transformations:
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Ester hydrolysis to yield dicarboxylic acids.
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Nucleophilic acyl substitution for amide or anhydride formation.
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Electrophilic aromatic substitution at the hydroxyl-bearing position.
These reactions position the compound as a versatile scaffold for synthesizing complex molecules .
First aid protocols emphasize immediate flushing with water for eye/skin exposure and medical consultation for persistent symptoms .
Future Research Directions
Key gaps in current knowledge include:
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Detailed pharmacokinetic profiles to assess bioavailability and metabolism.
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Optimized synthetic routes to improve yield and scalability.
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Structure-activity relationship (SAR) studies to explore therapeutic potential.
Collaboration between synthetic chemists and pharmacologists will be essential to unlock the compound’s full potential.
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